molecular formula C21H26FN3O5S B2554017 N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 898407-25-5

N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2554017
CAS No.: 898407-25-5
M. Wt: 451.51
InChI Key: LUWQFSMCSXGOGS-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 4-fluoro-2-methylbenzenesulfonyl group. A two-carbon ethyl chain extends from the piperidine’s 2-position, terminating in an ethanediamide moiety. The ethanediamide is further substituted with a furan-2-ylmethyl group.

  • Sulfonamide group: Enhances binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and electrostatic interactions .
  • Fluorine atom: Increases lipophilicity and metabolic stability .
  • Furan moiety: May confer aromatic stacking interactions or modulate solubility .

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c1-15-13-16(22)7-8-19(15)31(28,29)25-11-3-2-5-17(25)9-10-23-20(26)21(27)24-14-18-6-4-12-30-18/h4,6-8,12-13,17H,2-3,5,9-11,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWQFSMCSXGOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluoro-2-methylbenzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Furan-2-ylmethyl Group: This can be done through alkylation reactions using furan derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidinyl Sulfonamide Derivatives

W-15 and W-18 (Fig. 1, )
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
  • Comparison :
    • Both W-15/W-18 and the target compound share a piperidine-sulfonamide scaffold. However, the target’s 4-fluoro-2-methylbenzenesulfonyl group differs from W-15’s 4-chlorobenzenesulfonyl and W-18’s nitrophenylethyl-chlorophenyl motifs.
    • The ethanediamide-furan tail in the target may reduce blood-brain barrier penetration compared to W-15/W-18’s phenylethyl groups, which are associated with central nervous system activity .
N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide ()
  • A fluorinated fentanyl analog with dual fluorine substitutions.

Furan-Containing Compounds

Ranitidine Hydrochloride ()
  • Structure: (Z)-N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitro-ethene-1,1-diamine.
  • Comparison :
    • Both compounds incorporate a furan-2-ylmethyl group. However, ranitidine’s sulfanyl linkage and nitro-ethene-diamine core contrast with the target’s ethanediamide and sulfonamide-piperidine system.
    • The ethanediamide in the target may enhance stability under acidic conditions compared to ranitidine’s nitro-ethene, which is prone to degradation .

Benzenesulfonamide Derivatives

N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ()
  • Features a bulky tert-butylphenyl group and a sterically hindered piperidine.

Research Implications and Limitations

Further studies should prioritize:

  • Synthetic optimization : Modifying the ethanediamide-furan moiety to balance solubility and target engagement.
  • Receptor profiling : Testing affinity for histamine, opioid, or sulfonamide-associated receptors.
  • Stability assays : Evaluating degradation pathways under physiological conditions .

Biological Activity

N'-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C20H30FN3O4SC_{20}H_{30}FN_{3}O_{4}S with a molecular weight of 427.5 g/mol. The structure includes:

  • A piperidine moiety substituted with a sulfonyl group.
  • An ethyl group linked to a furan derivative.

This structural complexity suggests diverse functional properties that may influence its biological activity.

Biological Activity and Mechanisms

Research indicates that the compound may exhibit several biological activities, including:

  • Antidepressant Effects : Similar compounds have been studied for their interaction with dopamine transporters (DAT), suggesting potential antidepressant properties. The introduction of bioisosteric moieties in related compounds has improved their affinity and selectivity for DAT, which might be applicable to this compound as well .
  • Neurotransmitter Modulation : The structural modifications in related analogues have shown promise in modulating neurotransmitter systems, particularly affecting serotonin and norepinephrine transporters (SERT and NET). This modulation is critical for developing treatments for mood disorders .
  • Anti-inflammatory Properties : Compounds with similar sulfonamide structures have been investigated for their anti-inflammatory effects, indicating that this compound could also possess such properties.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into potential applications:

Study Findings
Cao et al. (2020) Investigated structure-activity relationships (SAR) in piperidine-based compounds, emphasizing the importance of substituent modifications on metabolic stability and binding affinity at DAT .
PMC7680422 (2020) Highlighted the significance of piperidine derivatives in enhancing therapeutic efficacy through dual mechanisms involving DAT and σ1 receptors .
Smolecule (2023) Discussed the synthesis and potential applications of N'-{4-ethylphenyl}-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, noting its unique chemical properties and interactions with biological targets.

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